molecular formula C22H28N2O2S2 B13757304 2,2'-Dithiobis(N-butylbenzamide) CAS No. 2620-88-4

2,2'-Dithiobis(N-butylbenzamide)

Cat. No.: B13757304
CAS No.: 2620-88-4
M. Wt: 416.6 g/mol
InChI Key: GXPQTGLOKRVDNN-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-butylbenzamide) is an organic compound with the molecular formula C22H28N2O2S2 It is characterized by the presence of two benzamide groups linked by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-butylbenzamide) typically involves the reaction of N-butylbenzamide with a disulfide compound. One common method is the oxidative coupling of N-butylbenzamide in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 2,2’-Dithiobis(N-butylbenzamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-butylbenzamide) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The benzamide groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

2,2’-Dithiobis(N-butylbenzamide) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a cross-linking agent in protein chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-butylbenzamide) involves its ability to interact with thiol groups in proteins and other biomolecules. The disulfide bond can undergo redox reactions, leading to the formation or breaking of disulfide bridges in proteins. This can affect the structure and function of proteins, making it useful in various biochemical applications.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of butyl groups.

    2,2’-Dithiobis(N-ethylbenzamide): Similar structure but with ethyl groups instead of butyl groups.

Uniqueness

2,2’-Dithiobis(N-butylbenzamide) is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from its methyl and ethyl counterparts and suitable for specific applications where these properties are advantageous.

Properties

CAS No.

2620-88-4

Molecular Formula

C22H28N2O2S2

Molecular Weight

416.6 g/mol

IUPAC Name

N-butyl-2-[[2-(butylcarbamoyl)phenyl]disulfanyl]benzamide

InChI

InChI=1S/C22H28N2O2S2/c1-3-5-15-23-21(25)17-11-7-9-13-19(17)27-28-20-14-10-8-12-18(20)22(26)24-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

GXPQTGLOKRVDNN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCC

Origin of Product

United States

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